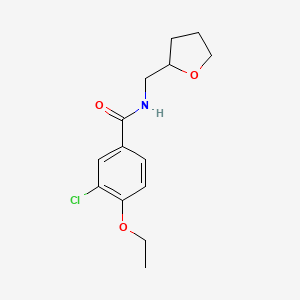![molecular formula C23H23ClN2O B4162701 1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride](/img/structure/B4162701.png)
1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride
Übersicht
Beschreibung
1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole ring attached to a biphenyl ether moiety through a butyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride typically involves the following steps:
Formation of the Biphenyl Ether Moiety: The biphenyl ether moiety can be synthesized by reacting 2-bromobiphenyl with an appropriate alcohol under basic conditions to form the ether linkage.
Attachment of the Butyl Chain: The biphenyl ether is then reacted with a butyl halide in the presence of a base to introduce the butyl chain.
Formation of the Benzimidazole Ring: The final step involves the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The biphenyl ether moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-(2-biphenylyloxy)ethyl benzimidazole: Similar structure with an ethyl linker instead of a butyl chain.
4-(2-biphenylyloxy)butyl benzimidazole: Similar structure without the hydrochloride salt.
1-(2-biphenylyloxy)butyl benzimidazole: Similar structure with a different position of the biphenyl ether moiety.
Uniqueness: 1-[4-(2-Phenylphenoxy)butyl]benzimidazole;hydrochloride is unique due to its specific combination of the benzimidazole ring and biphenyl ether moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
IUPAC Name |
1-[4-(2-phenylphenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O.ClH/c1-2-10-19(11-3-1)20-12-4-7-15-23(20)26-17-9-8-16-25-18-24-21-13-5-6-14-22(21)25;/h1-7,10-15,18H,8-9,16-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTAMSGQIZMFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCN3C=NC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]benzimidazole;oxalic acid](/img/structure/B4162630.png)

![N-[4-(4-benzylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162656.png)
![3,3'-[(5-bromo-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4162657.png)
![1-[2-(3-Tert-butylphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162661.png)

![1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4162674.png)

![3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-5-fluoro-3-hydroxy-1H-indol-2-one](/img/structure/B4162691.png)
![1-[2-(4-Phenylmethoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162697.png)
![4-chloro-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162718.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4162723.png)

![3,3'-{[4-(cyclopentyloxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4162727.png)
